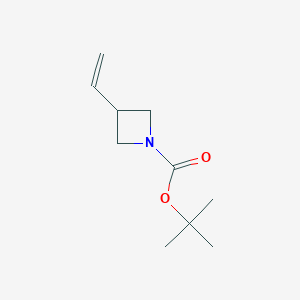

![molecular formula C9H4N2O2S B1321256 2-Nitro-benzo[B]thiophene-3-carbonitrile CAS No. 612505-78-9](/img/structure/B1321256.png)

2-Nitro-benzo[B]thiophene-3-carbonitrile

Descripción general

Descripción

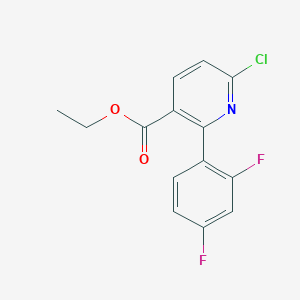

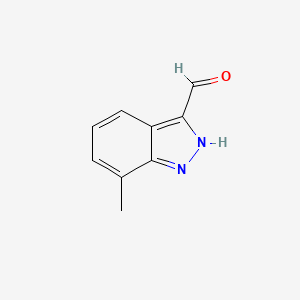

2-Nitro-benzo[B]thiophene-3-carbonitrile is a heterocyclic compound . It possesses a nitro functional group and a carbonitrile group, as well as a benzene ring and a thiophene ring.

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . In 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .Molecular Structure Analysis

The molecular formula of 2-Nitro-benzo[B]thiophene-3-carbonitrile is C9H4N2O2S . The structure includes a benzene ring and a thiophene ring, along with a nitro functional group and a carbonitrile group.Chemical Reactions Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación

Organic Semiconductors

2-Nitro-benzo[B]thiophene-3-carbonitrile: is a compound that can be utilized in the development of organic semiconductors . These materials are essential for creating flexible electronic devices. The nitro group and the thiophene ring in the compound contribute to the semiconductor properties by providing stability and enhancing charge transport.

Corrosion Inhibitors

In the field of industrial chemistry, 2-Nitro-benzo[B]thiophene-3-carbonitrile derivatives are known to act as corrosion inhibitors . They protect metals and alloys from corrosion, which is crucial for extending the lifespan of structures and machinery.

OLED Fabrication

The compound’s structural features make it suitable for use in the fabrication of organic light-emitting diodes (OLEDs) . OLED technology is widely used in displays for smartphones, TVs, and lighting systems due to its energy efficiency and high-quality color reproduction.

Pharmacological Properties

Thiophene derivatives, including 2-Nitro-benzo[B]thiophene-3-carbonitrile , exhibit a range of pharmacological properties . They have potential applications in developing new medications with anti-inflammatory, antimicrobial, and anticancer activities.

Material Science

In material science, the compound can be applied to create advanced materials with specific properties . Its molecular structure allows for the development of materials with desired thermal and electrical conductivities.

Synthesis of Biologically Active Compounds

Medicinal chemists use thiophene derivatives as a scaffold for synthesizing biologically active compounds . The presence of the nitro group and carbonitrile in 2-Nitro-benzo[B]thiophene-3-carbonitrile provides reactive sites for further chemical modifications, leading to the creation of novel drugs with enhanced efficacy.

Mecanismo De Acción

Target of Action

They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

2-nitro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O2S/c10-5-7-6-3-1-2-4-8(6)14-9(7)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCYUAKLWWCFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610709 | |

| Record name | 2-Nitro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-benzo[B]thiophene-3-carbonitrile | |

CAS RN |

612505-78-9 | |

| Record name | 2-Nitro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)